Cas no 1445698-96-3 (N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide)

N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole moiety linked to a 1,2,5-dithiazepane carboxamide scaffold. This structure imparts unique chemical properties, including potential bioactivity and chelating capabilities due to the presence of sulfur and nitrogen heteroatoms. The 1,3,4-oxadiazole ring enhances stability and may contribute to pharmacological applications, while the dithiazepane core offers conformational flexibility. The compound is of interest in medicinal chemistry and materials science for its ability to interact with biological targets or metal ions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for research and development.
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide structure
1445698-96-3 structure
Product Name:N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide
CAS No:1445698-96-3
MF:C13H14N4O2S2
MW:322.405859470367
CID:6239547
PubChem ID:75395142
Update Time:2025-05-24

N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS033420272
    • N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide
    • Z1549047409
    • 1445698-96-3
    • EN300-26598791
    • Inchi: 1S/C13H14N4O2S2/c18-13(17-4-6-20-21-7-5-17)15-11-3-1-2-10(8-11)12-16-14-9-19-12/h1-3,8-9H,4-7H2,(H,15,18)
    • InChI Key: RVPPNUZDHUWCHF-UHFFFAOYSA-N
    • SMILES: S1CCN(C(NC2C=CC=C(C3=NN=CO3)C=2)=O)CCS1

Computed Properties

  • Exact Mass: 322.05581805g/mol
  • Monoisotopic Mass: 322.05581805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 122Ų

N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26598791-0.05g
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide
1445698-96-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide

Professional Introduction to N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide (CAS No. 1445698-96-3)

N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1445698-96-3, represents a novel molecular structure with potential applications in the development of therapeutic agents. The intricate architecture of this molecule, featuring a dithiazepane core linked to a phenyl ring substituted with a 1,3,4-oxadiazole moiety, positions it as a candidate for further exploration in drug discovery.

The pharmacological relevance of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide stems from its unique chemical properties and the functional groups that contribute to its reactivity. The dithiazepane scaffold is known for its versatility in medicinal chemistry, often serving as a privileged structure in the design of bioactive molecules. This particular derivative exhibits promising interactions with biological targets due to the presence of the oxadiazole ring and the carboxamide functional group.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies indicate that N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide may interact with specific enzymes and receptors involved in inflammatory and neurological pathways. These interactions are particularly intriguing given the growing interest in modulating these pathways for therapeutic benefit.

In vitro experiments have begun to elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. Preliminary data suggest that it exhibits moderate solubility in aqueous media and demonstrates stability under various pH conditions. These characteristics are crucial for its potential formulation as an oral or injectable drug. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at tested doses, although further extensive evaluations are necessary to fully assess its safety profile.

The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the dithiazepane ring system followed by functionalization with the phenyl and oxadiazole moieties. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and selectivity.

The role of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide in clinical research is still emerging. However, its structural features align well with current trends in drug development aimed at addressing complex diseases such as cancer and neurodegenerative disorders. The oxadiazole ring has been identified as a key pharmacophore in several lead compounds due to its ability to modulate enzyme activity and receptor binding. The dithiazepane core further enhances its potential by providing additional interaction points with biological targets.

Future research directions for this compound include exploring its efficacy in animal models of disease and conducting more comprehensive clinical trials if preclinical results prove promising. Collaborations between academic institutions and pharmaceutical companies could accelerate the translation of this research into tangible therapeutic benefits for patients.

The development of novel molecular entities like N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide underscores the importance of interdisciplinary approaches in pharmaceutical research. By integrating knowledge from organic chemistry, biochemistry, pharmacology, and computational science, researchers can identify and optimize compounds with high therapeutic potential.

In conclusion,N-[3-(1,3,4-Oxadiazol - 2 - yl)phenyl] - 1,2,5 - dithiazepane - 5 - carboxamide (CAS No. 1445698 - 96 - 3) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas。 Its unique structural features, coupled with promising preclinical data, make it a valuable candidate for further investigation。 As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in shaping the future of drug development。

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